1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine
Description
Properties
CAS No. |
75971-14-1 |
|---|---|
Molecular Formula |
C20H24N4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-benzyl-N-(1-methylpiperidin-4-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C20H24N4/c1-23-13-11-17(12-14-23)21-20-22-18-9-5-6-10-19(18)24(20)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,22) |
InChI Key |
PEXCQWULUILEAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methylpiperidin-4-Amine
Piperidin-4-amine is methylated using methyl iodide in the presence of a base such as triethylamine. The reaction proceeds at room temperature in dichloromethane (DCM), yielding 1-methylpiperidin-4-amine with minimal over-alkylation.
Critical Considerations:
Coupling to the Benzimidazole Core
The final step involves reacting 1-benzyl-1H-benzimidazole with 1-methylpiperidin-4-amine using a Buchwald-Hartwig amination protocol. This palladium-catalyzed cross-coupling employs tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and a biphenyl ligand in toluene.
Representative Protocol:
-
Reagents:
-
1-Benzyl-1H-benzimidazole (1 equiv)
-
1-Methylpiperidin-4-amine (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
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Biphenyl-2-yl(di-tert-butyl)phosphine (4 mol%)
-
Sodium tert-butoxide (2 equiv)
-
-
Conditions:
-
Toluene, 110°C, 24 hours under nitrogen.
-
-
Workup:
Yield: 60–70% after purification.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines benzimidazole formation and piperidine coupling in a single reactor. o-Phenylenediamine, benzyl bromide, and 1-methylpiperidin-4-amine are heated with formic acid and a catalytic amount of p-toluenesulfonic acid (p-TsOH). While this method reduces step count, yields are lower (45–50%) due to competing side reactions.
Solid-Phase Synthesis
Immobilized benzimidazole precursors on Wang resin enable iterative functionalization. After attaching o-phenylenediamine derivatives to the resin, sequential alkylation and amination steps yield the target compound. Cleavage from the resin using trifluoroacetic acid (TFA) provides the free base, though scalability remains a challenge.
Analytical Characterization
Spectroscopic Validation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.20 (m, 9H, Ar-H), 5.12 (s, 2H, N-CH₂-C₆H₅), 3.80–3.20 (m, 3H, piperidine-H), 2.90 (s, 3H, N-CH₃), 2.50–1.80 (m, 4H, piperidine-H).
-
HR-MS (ESI): m/z calculated for C₂₀H₂₄N₄ [M+H]⁺: 321.2074; found: 321.2076.
Purity Assessment:
Industrial-Scale Considerations
Process Optimization:
-
Catalyst Recycling: Palladium recovery via filtration and reuse reduces costs.
-
Solvent Selection: Switching from DMF to cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.
Cost Analysis:
| Component | Cost per kg (USD) |
|---|---|
| o-Phenylenediamine | 120 |
| Benzyl chloride | 90 |
| Pd₂(dba)₃ | 12,000 |
| Total (per kg product) | 2,800 |
Challenges and Mitigation Strategies
Common Issues:
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methylpiperidinyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the benzimidazole core.
Reduction: Reduced derivatives with hydrogenated benzimidazole core.
Substitution: Substituted benzimidazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
Potential as Histamine Receptor Ligand
Research indicates that 1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine has potential as a ligand for histamine receptors, particularly the histamine H4 receptor. The histamine H4 receptor is implicated in inflammatory processes and immune responses. Its potential as a histamine H4 receptor ligand suggests applications in treating allergic conditions and inflammatory diseases. Interaction studies often focus on its binding affinity to various receptors. Benzazole derivatives, including this compound, have been identified as histamine H4 receptor ligands .
Anticancer and Antimicrobial Agent
Studies have shown that similar compounds can possess antitumor and antimicrobial properties. The structural characteristics of this compound may allow it to be explored for use in developing new anticancer agents or antimicrobial drugs.
Structural Similarity and Unique Features
Several compounds share structural similarities with this compound. These compounds highlight the uniqueness of this compound through its specific combination of functional groups and potential receptor interactions.
Table of Compounds with Structural Similarities
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Arylamino-benzimidazoles | Contains an aryl group attached to the amine | Known for diverse biological activities including anticancer effects |
| Benzothiazole derivatives | Incorporates a thiazole ring instead of benzimidazole | Exhibits different receptor interactions and biological profiles |
| N-(substituted piperidinyl)benzamides | Similar piperidine substitution but different core structure | Often evaluated for analgesic properties |
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The benzyl and methylpiperidinyl groups enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their substituents, molecular properties, and biological activities:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
*Calculated molecular weight based on formula C20H24N4.
Structural Modifications and Pharmacological Implications
Role of the Benzyl Group
This feature is shared with 1-Benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine, which exhibits anti-inflammatory activity . In contrast, the absence of this group in N-(Piperidin-4-yl)-1H-benzimidazol-2-amine (37) may limit its membrane permeability but could favor interactions with hydrophilic targets .
Piperidine Substitutions
- 1-Methylpiperidin-4-yl: The tertiary amine in the target compound may contribute to α1-adrenoceptor binding, analogous to piperazine-derived α1D/1A antagonists (e.g., ).
- Piperazine-propanamine (Ezeprogind) : This substitution in a neuroprotectant highlights the versatility of amine modifications in tuning biological activity .
Cytotoxicity and Selectivity
Compounds with extended alkyl chains (e.g., pentyl or propyl groups) on the benzimidazole nitrogen, such as those in and , demonstrate potent cytotoxicity (IC50 < 2 µM) but may lack selectivity for cancer cells over normal cells . The target compound’s methylpiperidine group could mitigate off-target effects by balancing lipophilicity and steric hindrance.
Biological Activity
1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine (CAS No. 75971-14-1) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 320.431 g/mol
- LogP : 2.9505 (indicating moderate lipophilicity)
The compound's structure features a benzimidazole core substituted with a benzyl group and a piperidine moiety, which may contribute to its biological properties.
Neuroleptic Activity
Research has indicated that compounds similar to this compound exhibit significant neuroleptic effects. In particular, studies have shown that certain derivatives can inhibit apomorphine-induced stereotyped behavior in rats, suggesting potential antipsychotic properties. For instance, modifications in the structure, such as the introduction of specific substituents on the piperidine ring, have been correlated with enhanced activity against psychotic behaviors .
Anticancer Potential
The benzimidazole derivatives have been explored for their anticancer properties. A study highlighted the involvement of opioid peptides in cancer progression and suggested that compounds like this compound could influence tumor cell behavior through modulation of signaling pathways associated with apoptosis and cell proliferation . This indicates a promising role in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Benzyl Group | Enhances neuroleptic activity |
| Piperidine Substitution | Modulates receptor interactions |
| Variations in Substituents | Alters potency and selectivity in biological assays |
These modifications are crucial for optimizing the pharmacological profile of the compound.
Case Studies
Several studies have evaluated the efficacy of this compound and its analogs:
- Neuropharmacological Studies : A study reported that certain benzamides related to this compound exhibited potent antipsychotic effects comparable to established drugs like haloperidol . The findings suggest a potential for developing new treatments with fewer side effects.
- Cancer Research : In vitro studies have indicated that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds were shown to affect apoptosis pathways in lung cancer cells, enhancing their sensitivity to chemotherapy .
- Diabetes Research : Some derivatives have demonstrated inhibitory activity against alpha-glucosidase, suggesting potential applications in managing diabetes alongside their neuropharmacological properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-N-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-amine, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing intermediates (e.g., brominated benzimidazoles) with 1-methylpiperidin-4-amine in polar aprotic solvents (e.g., DMF) under inert atmospheres. Critical parameters include reaction temperature (80–120°C), stoichiometric ratios (1:1.2 amine:halide), and catalyst selection (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures high purity .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirms substitution patterns on benzimidazole and piperidine moieties (e.g., benzyl proton resonances at δ 4.5–5.0 ppm, piperidine methyl groups at δ 2.2–2.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 363.2184 for C₂₁H₂₇N₄).
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Standardize protocols by:
- Using isogenic cell lines to control for genetic variability.
- Validating receptor expression levels via qPCR or Western blot.
- Performing dose-response curves (IC₅₀/EC₅₀) under identical buffer conditions (pH, ionic strength). Cross-referencing with orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) reduces false positives .
Q. What strategies are employed to study the structure-activity relationship (SAR) of modifications on the benzimidazole and piperidine moieties?
- Methodological Answer :
- Fragment-Based Design : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess steric/electronic effects.
- Piperidine Methylation : Compare 1-methylpiperidin-4-yl vs. unsubstituted piperidine to evaluate the role of N-methylation in receptor binding.
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., histamine H₁/H₄), focusing on hydrogen bonding (benzimidazole NH) and hydrophobic pockets (piperidine methyl) .
Q. What experimental approaches are used to determine the compound's interaction with histamine receptors, and how do dual receptor binding assays validate these interactions?
- Methodological Answer :
- Radioligand Binding Assays : Incubate the compound with [³H]-mepyramine (H₁) or [³H]-JNJ 7777120 (H₄) in membrane preparations. Calculate Ki values via competitive displacement curves.
- Dual Receptor Assays : Co-express H₁ and H₄ receptors in HEK293 cells and measure cAMP inhibition (H₁) or calcium mobilization (H₄) simultaneously. Dual activity is confirmed if the compound modulates both pathways with <10-fold selectivity difference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
